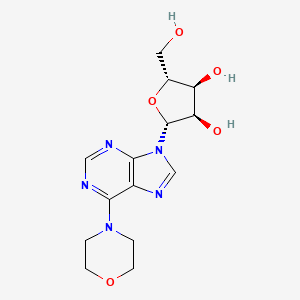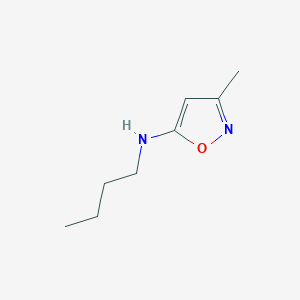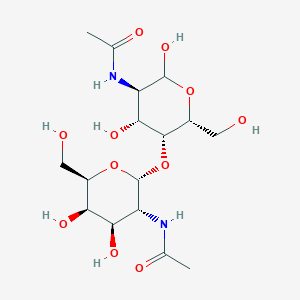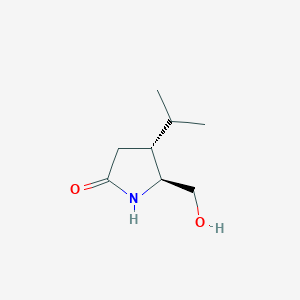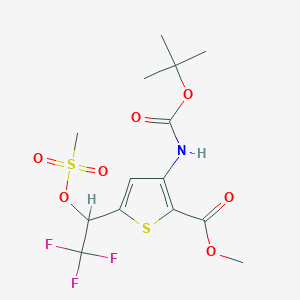
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Métodos De Preparación
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis or other thiophene-forming reactions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate trifluoroethylating agents.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions.
Esterification: The carboxyl group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity.
Análisis De Reacciones Químicas
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate undergoes various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The unique electronic properties of the thiophene ring make this compound useful in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity or protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The trifluoroethyl and methylsulfonyl groups can enhance the compound’s binding affinity and specificity through electronic and steric effects.
Comparación Con Compuestos Similares
Similar compounds include other thiophene derivatives with various substituents. For example:
Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate: Lacks the Boc protection and methylsulfonyl group.
Methyl 3-((tert-butoxycarbonyl)amino)-5-ethylthiophene-2-carboxylate: Lacks the trifluoroethyl and methylsulfonyl groups.
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate: Lacks the methylsulfonyl group.
The presence of the trifluoroethyl and methylsulfonyl groups in Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate makes it unique, as these groups can significantly influence the compound’s reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C14H18F3NO7S2 |
|---|---|
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(2,2,2-trifluoro-1-methylsulfonyloxyethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C14H18F3NO7S2/c1-13(2,3)24-12(20)18-7-6-8(26-9(7)11(19)23-4)10(14(15,16)17)25-27(5,21)22/h6,10H,1-5H3,(H,18,20) |
Clave InChI |
ILBUCTYQDHHLGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(SC(=C1)C(C(F)(F)F)OS(=O)(=O)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


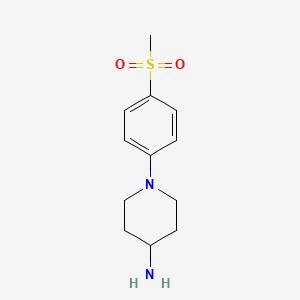
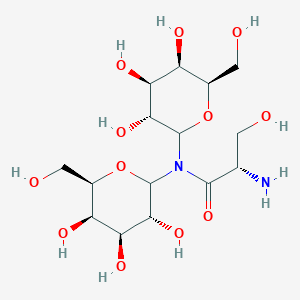
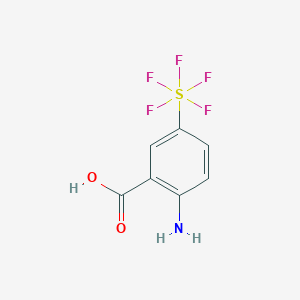
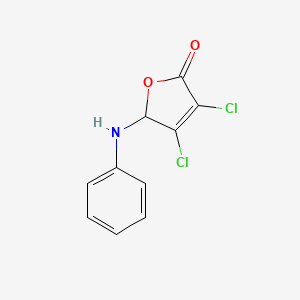
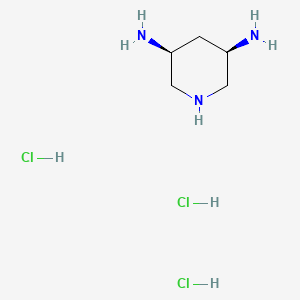
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide](/img/structure/B12859979.png)
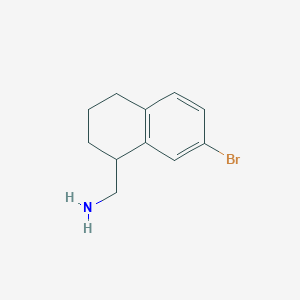
![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12859988.png)
